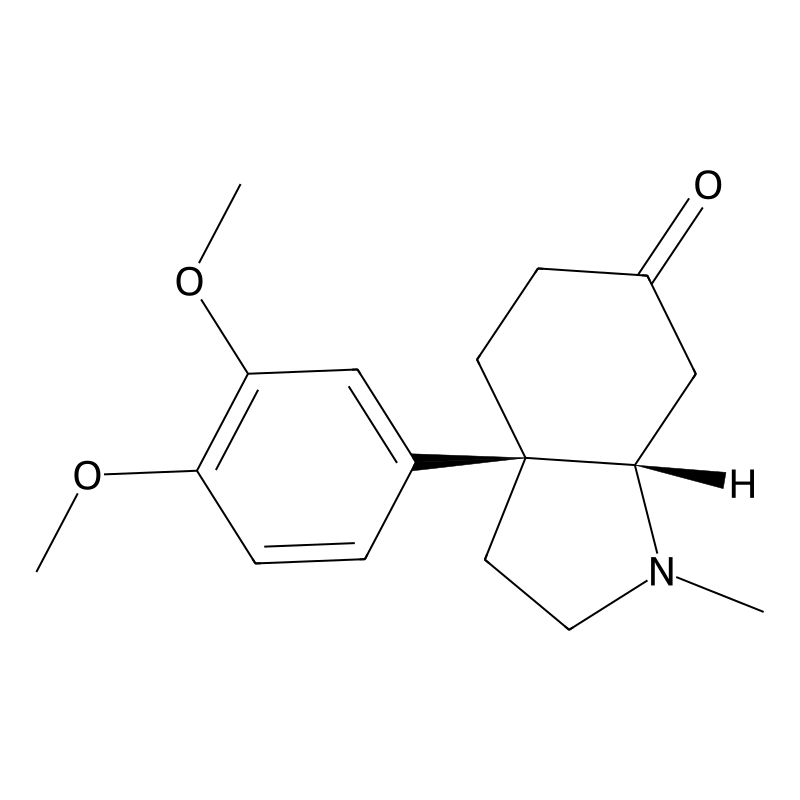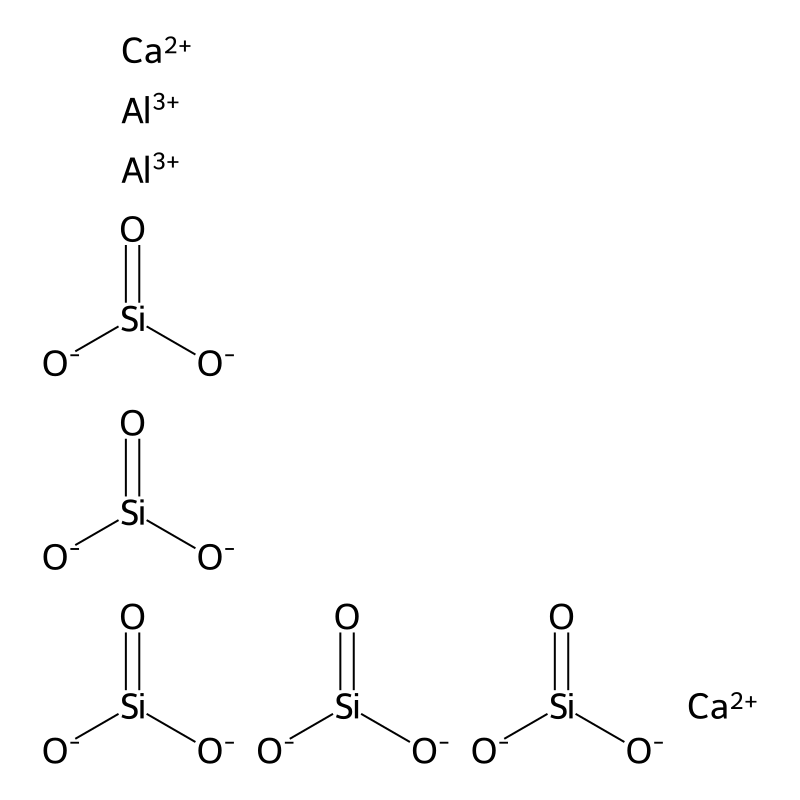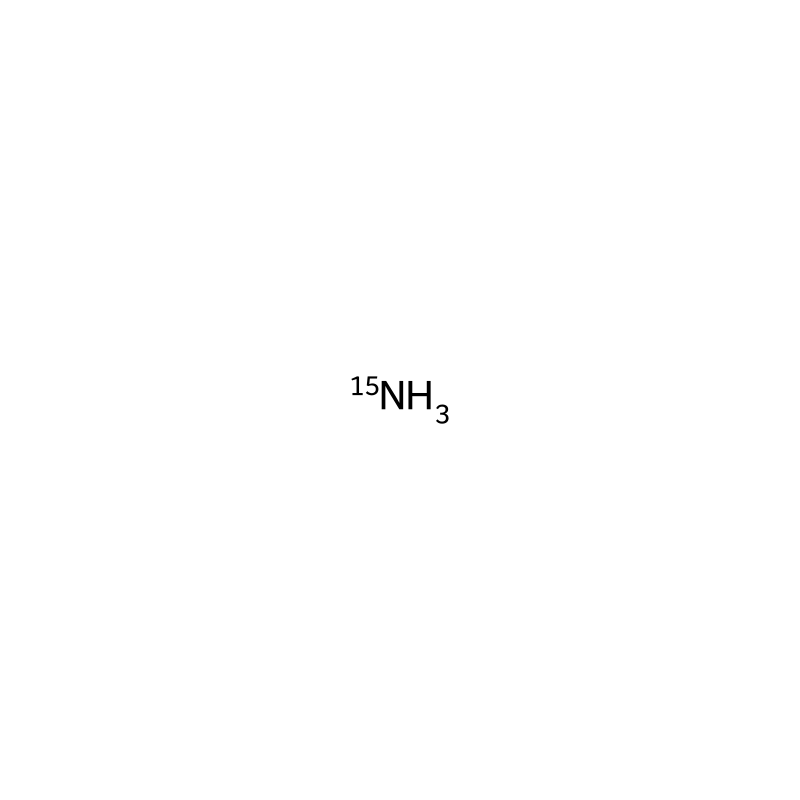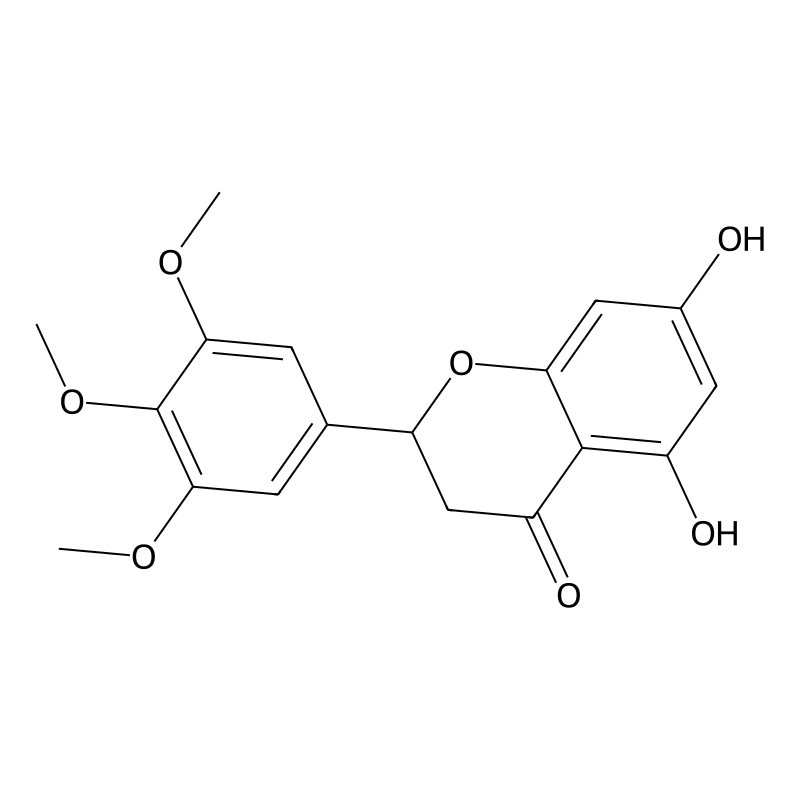CG-806

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Application in Chronic Lymphocytic Leukemia (CLL) Treatment
Specific Scientific Field: Hematology and Oncology
Summary of the Application: CG-806 is an oral small molecule non-covalent pan-BTK/pan-FLT3 inhibitor. It was structurally designed to target BTK without binding to C481 residual, and target other oncogenic kinases. It is being developed for treatment of CLL/SLL, non-Hodgkin’s lymphomas and myeloid malignancies .
Methods of Application or Experimental Procedures: Peripheral blood mononuclear cells from patients with CLL were cultured for 14 days until outgrowth of nurselike cells (NLC). Before treatment with inhibitors, non-adherent cells were harvested and re-plated on autologous NLC at a concentration of 1x10 7 cells/mL. MEC-1 CLL cell line was incubated with escalating doses of CG-806 or ibrutinib for 72 hours .
Results or Outcomes: CG-806 inhibited the proliferation of MEC-1 CLL cells with an IC 50 of 32.0 nM (95% confidence interval (CI): 18.7 to 52.8 nM) compared to 3773 nM for ibrutinib (95% CI, 2427 to 6381 nM). CG-806 induced MEC-1 cell death in a dose- and time-dependent manner .
Application in B Cell Lymphoma Treatment
Summary of the Application: CG-806 is an oral small molecule non-covalent pan-FLT3/pan-BTK inhibitor designed to address the shortcomings of ibrutinib. It is in development for acute myeloid leukemia (AML) and B cell lymphoma .
Methods of Application or Experimental Procedures: CG-806 was tested against 14 established malignant B-cell lines in vitro. When tested against 124 samples freshly isolated from the marrow of CLL patients the median IC 50 for CG-806 was 0.11 µM and the median for ibrutinib was 4.09 µM .
Results or Outcomes: CG-806 inhibited cell proliferation and induced apoptosis with a potency that was 50-6,000 times greater than that of ibrutinib when tested against 14 established malignant B-cell lines in vitro .
Application in Diffuse Large B-Cell Lymphoma Treatment
Summary of the Application: CG-806 (luxeptinib) is a dual BTK/SYK inhibitor in clinical development in hematologic malignancies. It has shown pre-clinical activity in diffuse large B-cell lymphoma (DLBCL), a type of non-Hodgkin’s lymphoma .
Methods of Application or Experimental Procedures: In vitro treatment with CG-806 was performed on DLBCL cell lines and patient-derived cells. The drug was found to block BTK and SYK activation and abrogate B-cell receptor (BCR) signaling .
Results or Outcomes: CG-806 demonstrated the ability to downmodulate the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogate survival of ibrutinib-resistant DLBCL cell lines, and partially reverse the pro-survival effects of stromal microenvironment-mimicking conditions in primary DLBCL cells .
Application in Mantle Cell Lymphoma Treatment
Summary of the Application: CG-806 (luxeptinib) is a dual BTK/SYK inhibitor in clinical development in hematologic malignancies. It has shown pre-clinical activity in mantle cell lymphoma (MCL), a type of non-Hodgkin’s lymphoma .
Methods of Application or Experimental Procedures: In vitro treatment with CG-806 was performed on MCL cell lines and patient-derived MCL cells. The drug was found to block BTK and SYK activation and abrogate B-cell receptor (BCR) signaling .
Results or Outcomes: CG-806 thwarted survival of MCL cell lines and patient-derived MCL cells in a dose-dependent manner. Contrary to ibrutinib, CG-806 downmodulated the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogated survival of ibrutinib-resistant MCL cell lines, and partially reversed the pro-survival effects of stromal microenvironment-mimicking conditions in primary MCL cells .
CG-806, also known as Luxeptinib, is a first-in-class small molecule multi-kinase inhibitor primarily targeting the FMS-like tyrosine kinase 3 and Bruton's tyrosine kinase. It has demonstrated potent inhibitory activity against both wild type and various mutant forms of these kinases, which are crucial in the pathogenesis of certain hematological malignancies, particularly acute myeloid leukemia. CG-806 exhibits a unique mechanism of action by simultaneously inhibiting multiple kinases, thereby enhancing its therapeutic potential against cancers that exhibit resistance to other treatments .
The biological activity of CG-806 has been extensively studied in vitro and in vivo. It has shown significant cytotoxic effects against acute myeloid leukemia cell lines and primary patient samples, especially those resistant to other FLT3 inhibitors. In preclinical models, CG-806 induced apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Its effectiveness extends to both FLT3 wild type and mutant forms, making it a promising candidate for treating relapsed or refractory acute myeloid leukemia .
CG-806 is primarily investigated for its applications in oncology, specifically for treating acute myeloid leukemia and other hematological malignancies. Its ability to target multiple kinases simultaneously positions it as a potential therapeutic option for patients who have developed resistance to existing therapies. Clinical trials are ongoing to evaluate its safety, tolerability, and efficacy in various patient populations .
Interaction studies have highlighted CG-806's potential synergy with other therapeutic agents. For instance, combining CG-806 with venetoclax has shown enhanced cytotoxicity in resistant leukemia cell lines. These studies suggest that CG-806's multi-targeting approach may provide a more effective treatment strategy by overcoming resistance mechanisms associated with single-agent therapies .
CG-806 is unique among multi-kinase inhibitors due to its specific targeting profile and potency against both wild type and mutant forms of FLT3 and Bruton's tyrosine kinase. Here are some similar compounds for comparison:
| Compound Name | Target Kinases | Unique Features |
|---|---|---|
| Gilteritinib | FLT3 | Potent against FLT3 mutations but less effective against wild type |
| Quizartinib | FLT3 | Selective for FLT3 but has limitations in mutation resistance |
| Crenolanib | FLT3 | Effective against certain FLT3 mutations but not as broad-spectrum as CG-806 |
| Ibrutinib | Bruton's tyrosine kinase | Primarily targets Bruton's tyrosine kinase; less effective against FLT3 |
| Midostaurin | FLT3 | Targets multiple kinases but lacks the same level of activity against all FLT3 mutations |
CG-806 stands out due to its ability to effectively inhibit both wild type and mutant forms of its target kinases at low nanomolar concentrations, offering a promising avenue for treating resistant cases of acute myeloid leukemia .








